![molecular formula C13H8OS3 B1362741 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde CAS No. 7342-41-8](/img/structure/B1362741.png)

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde

Vue d'ensemble

Description

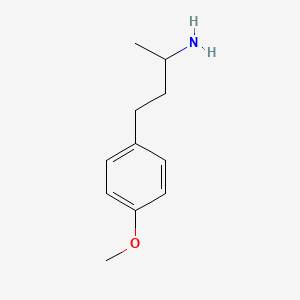

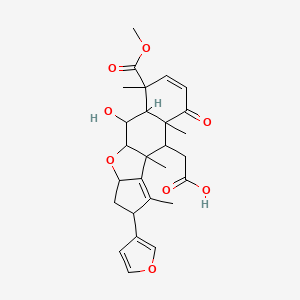

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is a natural product found in Eclipta alba and Eclipta prostrata . It has a molecular formula of C13H8OS3 and a molecular weight of 276.4 g/mol . The IUPAC name for this compound is 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbaldehyde .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H8OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H . The Canonical SMILES string is C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O .Physical and Chemical Properties Analysis

The compound has a molecular weight of 276.4 g/mol . It has an XLogP3-AA value of 4.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 3 rotatable bonds .Applications De Recherche Scientifique

Syntheses and Reactions of Alkylacetylenic Alcohols and Ketones

- The reaction of thiophene-2-carbaldehyde with alkylethynylmagnesium halides produces thienyl acetylenic alcohols, which are then oxidized to corresponding ketones. These have potential applications in organic synthesis and chemical manufacturing (Nakhmanovich, Knutov, & Klochkova, 1970).

Photochemical Synthesis of Phenyl-2-thienyl Derivatives

- The irradiation of certain thiophene-2-carbaldehydes leads to the formation of 5-phenyl derivatives. This showcases the compound's utility in photochemical synthesis, potentially for creating complex organic molecules (Antonioletti et al., 1986).

Synthesis of Thienyl Analogues of Biologically Active Compounds

- 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is used in synthesizing analogues of undecylprodigiosin, an immunosuppressive drug. This illustrates its role in medicinal chemistry and drug discovery (D’Auria et al., 1999).

Synthesis and Characterization of Metal Complexes

- Efficient methods for preparing thienyl-substituted 2,2':6',2''-terpyridines have been developed, leading to the creation of Fe(II), Ru(II), Os(II), and Co(II) complexes. This indicates potential applications in the field of coordination chemistry and material science (Constable et al., 2004).

Photoluminescence Properties

- A compound synthesized using thienyl stannane and palladium-catalyzed Stille coupling, which involves thiophene-2-carbaldehyde, exhibits unique photoluminescence properties. This is significant for applications in materials science, especially in the development of new luminescent materials (Zhu Xingrong, 2007).

Photochemical Synthesis of Covert Marking Pigments

- The compound is used in the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes, which are promising as covert marking pigments due to their photophysical properties. This application is particularly relevant in the field of security printing (Ulyankin et al., 2021).

Liquid-Crystalline Complexes

- Novel supramolecular liquid-crystalline complexes derived from thiophene-2-carbaldehyde derivatives have been synthesized, indicating potential applications in the field of materials science, particularly in the development of new liquid crystal materials (Tso et al., 1998).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPDDPJYARBNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223651 | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-41-8 | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Methylphenyl)-2-oxoethyl]pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B1362664.png)